molecular formula C23H22ClN3O3S B10826424 CB5UF7Pnn7 CAS No. 876145-69-6

CB5UF7Pnn7

Cat. No.: B10826424
CAS No.: 876145-69-6
M. Wt: 456.0 g/mol
InChI Key: UEIFAMIUBPSKHA-SFHVURJKSA-N
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Description

KRP-105 is a highly selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). Developed by Kyorin Pharmaceutical Co., Ltd., this compound has shown potential in improving lipid metabolism, increasing adiponectin levels, reducing leptin levels, and suppressing weight gain in animal models . It was primarily investigated for its potential as an antidyslipidemia agent.

Preparation Methods

The synthesis of KRP-105 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity as a PPARα agonist. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is a small molecule with the molecular formula C23H22ClN3O3S .

Chemical Reactions Analysis

KRP-105 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KRP-105 may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Mechanism of Action

KRP-105 exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This binding leads to the transcriptional activation of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis .

Comparison with Similar Compounds

KRP-105 is unique in its high selectivity for PPARα compared to other PPAR agonists. Similar compounds include:

    Fibrates: These are commonly used therapeutic agents for treating dyslipidemia by activating PPARα.

    Thiazolidinediones (TZDs): These are PPARγ agonists used as insulin sensitizers in the treatment of type 2 diabetes mellitus.

KRP-105’s uniqueness lies in its ability to increase adiponectin levels, reduce leptin levels, and suppress weight gain, which are not commonly observed with other PPARα agonists .

Properties

CAS No.

876145-69-6

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

3-[(3S)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid

InChI

InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m0/s1

InChI Key

UEIFAMIUBPSKHA-SFHVURJKSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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